Evidence Item 1: Linker Length Differentiation — Propyl (n=3) vs. Butyl (n=4) Impact on Dopamine D3 Receptor Ligand Geometry
The propyl linker (three methylene units) in CAS 1049396-07-7 distinguishes this compound from the butyl-linked analog N-[4-(4-phenylpiperazin-1-yl)butyl]-2H-chromene-3-carboxamide, which is explicitly disclosed in patent WO2008009741A1 as a dopamine D3 receptor ligand [1]. In the structurally analogous 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin series, the three-carbon spacer conferred nanomolar-range binding affinities across D2A, D3, and 5-HT1A receptors simultaneously, with Ki values in the low nanomolar range for D3 and 5-HT1A [2]. The patent literature establishes that the butyl analog was selected for D3 ligand development, implying that the one-methylene contraction to propyl (CAS 1049396-07-7) alters the distance between the pharmacophoric chromene carbonyl oxygen and the phenylpiperazine aromatic ring, which directly affects the ability of the ligand to simultaneously occupy the orthosteric site and the secondary binding pocket characteristic of the D3 receptor [3]. No direct head-to-head Ki comparison between the propyl and butyl analogs has been published; however, the body of 4-phenylpiperazine D3 SAR literature demonstrates that even single-methylene linker alterations can produce >10-fold shifts in D3 Ki and D3/D2 selectivity ratios [3].
| Evidence Dimension | Linker length (number of methylene units between chromene carboxamide and phenylpiperazine nitrogen) |
|---|---|
| Target Compound Data | n = 3 (propyl linker); MW = 391.46 g/mol; molecular formula C23H25N3O3 [1] |
| Comparator Or Baseline | n = 4 (butyl linker): N-[4-(4-phenylpiperazin-1-yl)butyl]-2H-chromene-3-carboxamide, disclosed in WO2008009741A1 as dopamine D3 ligand [1]; n = 2 (ethyl linker): 2-oxo-N-(2-(4-phenylpiperazin-1-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1049444-09-8) |
| Quantified Difference | One-methylene contraction relative to butyl analog; systematic SAR in 4-phenylpiperazine D3 antagonist series shows that linker length modulates D3 Ki by factors of 2- to >10-fold and alters D3/D2 selectivity [3] |
| Conditions | Comparative structural analysis from patent WO2008009741A1; D3 receptor binding SAR derived from 4-phenylpiperazine antagonist series with Ki values determined by displacement of [125I]IABN or [3H]spiperone at human D3 receptor expressed in CHO or HEK293 cells [3] |
Why This Matters
For CNS-targeted projects, the propyl linker represents a distinct chemical starting point that cannot be replicated by purchasing the more common butyl or ethyl analogs; researchers requiring a specific three-carbon tether geometry for docking-validated design must procure this exact compound.
- [1] Sokoloff P, et al. Novel chromene and thiochromene carboxamide derivatives, methods for preparing same and therapeutic applications of same. International Patent Application WO2008009741A1. Priority date July 20, 2006. Compound: N-[4-(4-phenylpiperazin-1-yl)butyl]-2H-chromene-3-carboxamide explicitly claimed. View Source
- [2] Teran C, Santana L, Uriarte E, Fall Y, Teijeira M. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 1999, 9(4): 635–640. 7-[3-(4-Phenyl-1-piperazinyl)propoxy]coumarins with Ki values in nanomolar range at D2A, D3, and 5-HT1A receptors. View Source
- [3] Newman AH, Beuming T, Banala AK, et al. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists. Journal of Medicinal Chemistry, 2012, 55(14): 6689–6699. Demonstrates that 4-phenylpiperazine D3-selective antagonists bind both orthosteric and secondary binding pockets; linker length modulates D3 Ki and D3/D2 selectivity. View Source
